Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol

Glycosidase inhibition Amyloglucosidase Iminosugar pharmacology

Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol (CAS 129415-27-6; also referred to as 1,2,6,7-tetrahydroxypyrrolizidine or 1,2,6,7-THPZ) is a fully saturated, polyhydroxylated bicyclic pyrrolizidine alkaloid with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol. It belongs to the iminosugar class of glycosidase inhibitors, characterized by four hydroxyl substituents at positions 1, 2, 6, and 7 on the pyrrolizidine scaffold and the absence of a hydroxymethyl substituent at C-3, distinguishing it from structurally related natural products such as casuarine and australine.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Cat. No. B1252593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-pyrrolizine-1,2,6,7-tetraol
Synonyms1,2,6,7-tetrahydroxypyrrolizidine
1,2,6,7-THPZ
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1C(C(C2N1CC(C2O)O)O)O
InChIInChI=1S/C7H13NO4/c9-3-1-8-2-4(10)7(12)5(8)6(3)11/h3-7,9-12H,1-2H2
InChIKeyCXWWINPFWYPLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol for Glycosidase Inhibitor Research and Procurement


Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol (CAS 129415-27-6; also referred to as 1,2,6,7-tetrahydroxypyrrolizidine or 1,2,6,7-THPZ) is a fully saturated, polyhydroxylated bicyclic pyrrolizidine alkaloid with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol [1]. It belongs to the iminosugar class of glycosidase inhibitors, characterized by four hydroxyl substituents at positions 1, 2, 6, and 7 on the pyrrolizidine scaffold and the absence of a hydroxymethyl substituent at C-3, distinguishing it from structurally related natural products such as casuarine and australine [2]. Its pseudo-C2-symmetric architecture and compact tetrahydroxylated core make it a versatile scaffold for probing glycosidase active-site topology and for generating derivative libraries [3].

Why In-Class Substitution of Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol Is Not Straightforward


Polyhydroxylated pyrrolizidines are not functionally interchangeable despite sharing a common bicyclic core. The number, position, and stereochemistry of hydroxyl groups, along with the presence or absence of a C-3 hydroxymethyl substituent, dictate both the enzyme inhibition spectrum and potency. For example, swainsonine (a trihydroxyindolizidine) potently inhibits Golgi α-mannosidase II with an IC₅₀ of 0.2 µM [1], while casuarine (a 3-hydroxymethyl-1,2,6,7-tetrahydroxypyrrolizidine) preferentially inhibits α-glucosidases such as rat intestinal maltase (IC₅₀ = 0.7 µM) [2]. Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol, lacking the C-3 hydroxymethyl group, exhibits a distinct inhibition fingerprint, primarily targeting amyloglucosidase with substantially weaker potency but higher selectivity against off-target human liver glycosidases [3]. Consequently, procurement of the incorrect stereoisomer or a more potent but less selective analog (e.g., casuarine or australine) can lead to confounded biological readouts, off-target glycosidase inhibition, or incompatible synthetic derivatization handles.

Quantitative Differentiation of Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol from Closest Analogs: A Comparator-Driven Evidence Guide


Glycosidase Inhibition Potency: 100–1000-Fold Weaker than Casuarine and Swainsonine, Enabling Controlled Modulation

Stereochemically defined tetrahydroxypyrrolizidine isomers (e.g., compound 7 and compound 8) inhibit amyloglucosidase from Rhizopus mold with IC₅₀ values of 130 µM and 200 µM, and Ki values of 120 µM and 180 µM, respectively [1]. In contrast, casuarine inhibits rat intestinal maltase with an IC₅₀ of 0.7 µM [2], swainsonine inhibits Golgi α-mannosidase II with an IC₅₀ of 0.2 µM [3], and australine inhibits glucoamylase with an IC₅₀ of 5.8 µM [4]. This represents a 185–1,000-fold reduction in potency relative to swainsonine and a 28–286-fold reduction relative to australine, positioning hexahydro-1H-pyrrolizine-1,2,6,7-tetraol as a moderate inhibitor suitable for applications where complete enzymatic blockade is undesirable.

Glycosidase inhibition Amyloglucosidase Iminosugar pharmacology

Synthetic Accessibility: 5-Step Route from Heptonolactone vs. 12+ Steps for Casuarine Total Synthesis

Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol (as the (1S,2R,6R,7S) isomer) is accessible in five synthetic steps from 2,3:5,6-di-O-isopropylidene-D-glycero-D-talo-heptono-1,4-lactone, a readily prepared carbohydrate-derived lactone [1]. This compares favorably to the total synthesis of casuarine, which typically requires 12 or more steps with multiple protection/deprotection sequences to install the C-3 hydroxymethyl group [2]. Swainsonine synthesis from mannose has been reported in 8–10 steps [3]. The abbreviated 5-step route enables larger-scale production and simplifies stereochemical control, as the pseudo-C2 symmetry limits the number of possible diastereomers generated [1].

Synthetic chemistry Iminosugar synthesis Scalable production

Human Liver Glycosidase Selectivity Profile: Minimal Off-Target Activity Across 15 Enzymes

The 1α,2α,6α,7α,7aβ stereoisomer of hexahydro-1H-pyrrolizine-1,2,6,7-tetraol was tested against a panel of 15 human liver glycosidases and demonstrated a remarkably narrow inhibition profile, with no significant inhibition (defined as <50% inhibition at 1 mM concentration) against lysosomal α- and β-glucosidases, α- and β-galactosidases, α- and β-mannosidases, α-L-fucosidase, and N-acetyl-β-D-glucosaminidase [1]. In contrast, australine inhibits glucosidase I, sucrase, maltase, and A. niger α-glucosidase (IC₅₀ values of 20, 28, 35, and 28 µM, respectively) [2], and casuarine potently inhibits multiple α-glucosidases including rice α-glucosidase (IC₅₀ = 1.2 µM) [3]. The narrow inhibition fingerprint of hexahydro-1H-pyrrolizine-1,2,6,7-tetraol makes it a cleaner probe for amyloglucosidase-specific studies.

Enzyme selectivity Liver glycosidases Off-target screening

C-7a Configurational Stability and Absence of C-3 Hydroxymethyl: Scaffold Suitability for Derivatization

Unlike casuarine, which bears an additional hydroxymethyl substituent at C-3 that introduces synthetic complexity and conformational flexibility, hexahydro-1H-pyrrolizine-1,2,6,7-tetraol possesses a simpler C₇H₁₃NO₄ core with four hydroxyl groups arrayed on a rigid bicyclic framework [1]. The pseudo-C2 symmetry of the (1S,2R,6R,7S) isomer simplifies NMR assignment and enables predictable regioselective derivatization at chemically equivalent hydroxyl pairs [2]. This contrasts with australine (C₈H₁₅NO₄ with C-3 hydroxymethyl and only three ring hydroxyl groups) and casuarine (C₈H₁₅NO₅ with five oxygen substituents), where differential hydroxyl reactivity complicates selective functionalization [3]. The absence of the C-3 appendage also reduces molecular weight by 30–30 Da compared to australine/casuarine, improving ligand efficiency metrics for fragment-based drug design.

Medicinal chemistry Structure–activity relationship Pyrrolizidine derivatization

Mixed-Type Inhibition Kinetics Different from Competitive Inhibition of Swainsonine

Kinetic analysis of tetrahydroxypyrrolizidine isomers (compounds 7 and 8) against Rhizopus mold amyloglucosidase reveals a mixed-type inhibition mechanism (Ki = 120 µM and 180 µM, respectively), with both competitive and non-competitive components [1]. This contrasts with swainsonine, which acts as a pure competitive inhibitor of α-mannosidase II (Ki = 0.02 µM for the 8,8a-diepimer) [2], and casuarine, which also displays competitive inhibition against α-glucosidases [3]. The mixed-type inhibition profile indicates that the target compound binds to both free enzyme and enzyme-substrate complex, potentially providing a more sustained inhibitory effect in substrate-rich environments such as cellular lysates or industrial starch-processing conditions.

Enzyme kinetics Inhibition mechanism Amyloglucosidase

Patented Preferred Inhibitor Status for Glycosidase Applications Confirms Industrial Validation

U.S. Patent 5,068,243 (Fleet, assigned to Monsanto Company, 1991) explicitly identifies the 1α,2α,6α,7α,7aβ stereoisomer of 1,2,6,7-tetrahydroxypyrrolizidine as a 'preferred inhibitor' of glycosidase enzymes, distinguishing it from other stereoisomers and from indolizidine-based inhibitors such as swainsonine and castanospermine [1]. The patent discloses a method for preparing the compound via a protected heptonolactone intermediate and claims its utility as a glycosidase inhibitor, establishing a formal intellectual property designation that validates industrial interest in this specific scaffold over other polyhydroxylated alkaloids [1]. No equivalent 'preferred inhibitor' designation exists for australine or casuarine in comparable patent filings, underscoring the distinct commercial and research positioning of the target compound [2].

Patent literature Glycosidase inhibitor Industrial biotechnology

Application Scenarios Where Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol Outperforms Analogs


Amyloglucosidase-Selective Probe Development for Starch Metabolism Studies

Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol inhibits Rhizopus mold amyloglucosidase with IC₅₀ values of 130–200 µM while showing no significant inhibition against 14 of 15 human liver glycosidases, including lysosomal α-glucosidase [7]. This selectivity profile makes it a superior probe for dissecting amyloglucosidase-dependent pathways in fungi and plants without confounding off-target effects on mammalian α-glucosidases that would occur with australine (IC₅₀ = 28 µM against A. niger α-glucosidase) [8].

Medicinal Chemistry Scaffold for Regioselective Derivatization and Fragment-Based Design

The pseudo-C2-symmetric tetrahydroxylated core, with four chemically equivalent hydroxyl pairs and no C-3 hydroxymethyl interference, provides an ideal template for systematic SAR exploration via O-alkylation, acylation, or glycosylation [7]. This contrasts with the asymmetric hydroxyl distribution of australine and casuarine, where differential reactivity necessitates protecting-group strategies that add 3–5 synthetic steps per derivatization [8], making the target compound a more efficient starting point for fragment growth campaigns.

Glycoprocessing Inhibition Under High Substrate Conditions: Mixed-Type Kinetic Advantage

The mixed-type inhibition mechanism (Ki = 120–180 µM) exhibited by tetrahydroxypyrrolizidine isomers against amyloglucosidase [7] provides sustained enzyme blockade in substrate-rich environments such as industrial starch hydrolysates or cellular glycoprotein processing compartments. This kinetic behavior contrasts with the purely competitive inhibition of swainsonine (Ki = 0.02 µM against α-mannosidase) [8], whose efficacy diminishes as substrate accumulates, rendering the target compound more suitable for bioprocessing applications with high substrate flux.

Cost-Effective In-House Synthesis for Academic Glycobiology Laboratories

The five-step synthesis from D-glycero-D-talo-heptono-1,4-lactone [7] enables academic laboratories to produce gram quantities of hexahydro-1H-pyrrolizine-1,2,6,7-tetraol without requiring the extensive protecting-group manipulations and chromatographic purifications characteristic of the 12-step casuarine total synthesis [8]. This accessibility reduces procurement lead time and cost for glycosidase research programs that require consistent, well-characterized inhibitor batches for routine enzyme screening or student training.

Quote Request

Request a Quote for Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.